Riluzole N-β-D-Glucuronide
Description
Overview of Riluzole (B1680632) as a Parent Compound in Neuropharmacology
Riluzole is a benzothiazole (B30560) derivative with neuroprotective properties. drugbank.com It is primarily indicated to extend life or the time to mechanical ventilation for patients with amyotrophic lateral sclerosis. medicines.org.ukeuropa.eu The exact mechanism of action of Riluzole is not fully understood, but its pharmacological effects are thought to involve the inhibition of glutamate (B1630785) release, inactivation of voltage-dependent sodium channels, and interference with intracellular events that follow transmitter binding at excitatory amino acid receptors. drugbank.comfda.gov Riluzole is rapidly absorbed after oral administration and is extensively metabolized in the liver. medicines.org.ukeuropa.eu
Significance of Metabolite Research in Understanding Drug Disposition
The investigation of drug metabolites is a fundamental aspect of pharmacology and drug development. nih.gov Studying metabolites helps to:
Understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. nih.gov
Identify potential pharmacologically active or toxic byproducts. nih.gov
Elucidate the enzymatic pathways responsible for drug breakdown. nih.gov
Predict potential drug-drug interactions. nih.gov
Assess inter-individual variability in drug response. nih.gov
Pharmacometabolomics, the study of small molecule metabolites in biological fluids, is an emerging field that aids in understanding the factors that influence a drug's effectiveness and toxicity. researchgate.net
Rationale for Investigating Riluzole N-β-D-Glucuronide as a Major Metabolite
Riluzole undergoes extensive metabolism, with glucuronidation being a major pathway. nih.goveuropa.eu Unchanged Riluzole is the main component found in plasma, but it is heavily metabolized by cytochrome P450 enzymes and subsequent glucuronidation. europa.eueuropa.eu More than 85% of the metabolites of Riluzole found in urine are glucuronides. medicines.org.ukeuropa.eueuropa.eueuropa.eu This high percentage underscores the importance of studying these glucuronide conjugates to fully comprehend the pharmacokinetics of Riluzole. The formation of Riluzole-glucuronide has been confirmed in the serum of ALS patients taking the drug, and its concentration is positively associated with the concentration of the parent drug. nih.gov
Contextualizing this compound within Phase II Drug Metabolism
Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase II reactions involve the attachment of endogenous molecules to the drug or its Phase I metabolites, a process that generally increases water solubility and facilitates excretion. uomus.edu.iqnumberanalytics.com
Glucuronidation, the process that forms this compound, is a key Phase II conjugation reaction. uomus.edu.iq This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). numberanalytics.com In the case of Riluzole, metabolism begins with oxidation by cytochrome P450 1A2 (CYP1A2) to produce N-hydroxy-riluzole, the major active metabolite. medicines.org.ukeuropa.eueuropa.eu This active metabolite is then rapidly conjugated with glucuronic acid to form O- and N-glucuronides, including this compound. medicines.org.ukeuropa.eueuropa.eu While direct glucuronidation of Riluzole can occur, it is a slower and more minor pathway compared to the glucuronidation of its hydroxylated metabolite. medsinfo.com.ausanofi.com
Interactive Data Table: Key Pharmacokinetic Properties of Riluzole
| Parameter | Value | Reference |
| Absorption | ~90% | medicines.org.ukeuropa.eueuropa.eueuropa.eu |
| Absolute Bioavailability | ~60% (CV=30%) | drugbank.com |
| Protein Binding | ~97% | medicines.org.ukeuropa.eueuropa.eueuropa.eu |
| Elimination Half-Life | 9 to 15 hours | medicines.org.ukeuropa.eueuropa.eueuropa.eu |
| Primary Metabolism | Hepatic, CYP1A2 oxidation and glucuronidation | drugbank.commedicines.org.ukeuropa.eueuropa.eu |
| Major Metabolites in Urine | Glucuronides (>85%) | medicines.org.ukeuropa.eueuropa.eueuropa.eu |
Interactive Data Table: Enzymes Involved in Riluzole Metabolism
| Enzyme Family | Specific Enzyme | Role in Riluzole Metabolism | Reference |
| Cytochrome P450 | CYP1A2 | Principal isoenzyme for initial oxidation to N-hydroxy-riluzole. | medicines.org.ukeuropa.eueuropa.eumedsinfo.com.au |
| UDP-glucuronosyltransferases | UGTs | Catalyze the conjugation of Riluzole and its metabolites with glucuronic acid. | medsinfo.com.ausanofi.com |
Properties
Molecular Formula |
C₁₄H₁₃F₃N₂O₇S |
|---|---|
Molecular Weight |
410.32 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation
Synthetic Pathways for Riluzole (B1680632) N-β-D-Glucuronide Production
While detailed, step-by-step chemical synthesis protocols for Riluzole N-β-D-Glucuronide are not extensively published in readily available scientific literature, its production can be approached through several established methods for generating glucuronide metabolites. Given that it is a major metabolite formed in vivo, biological synthesis methods are particularly relevant.
Enzymatic Synthesis: This approach mimics the biological process of glucuronidation. It involves the use of liver microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes, in the presence of the parent drug, Riluzole, and the sugar donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). This method is often employed for producing authentic metabolites for analytical purposes. The UGT1A4 and UGT2B10 enzymes are known to be key in human N-glucuronidation reactions.
Microbial Biotransformation: Certain microorganisms possess enzymatic machinery capable of glucuronidating foreign compounds. Screening various microbial cultures with Riluzole can lead to the production of this compound. This method can be advantageous for scaling up production to obtain larger quantities of the metabolite.
Chemical Synthesis: Direct chemical synthesis of N-glucuronides can be challenging due to the need for selective protection and deprotection of the glucuronic acid and the parent amine. However, advances in synthetic organic chemistry have made the synthesis of such conjugates feasible. This would typically involve the reaction of a suitably protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, with Riluzole, followed by deprotection steps. The commercial availability of this compound from various suppliers for research purposes indicates that viable synthetic routes have been developed.
Molecular Formula and Molecular Weight of this compound
The fundamental chemical properties of this compound are defined by its molecular formula and weight. These parameters are essential for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₄H₁₃F₃N₂O₇S |
| Molecular Weight | 410.32 g/mol |
| Chemical Name | (2S,3S,4S,5R,6R)-6-((6-(trifluoromethoxy)benzo[d]thiazol-2-yl)amino)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of metabolites like this compound. While specific ¹H and ¹³C NMR chemical shift data for this compound are not widely published, the application of various NMR experiments would be crucial for its characterization.
¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons and their neighboring environments. Key signals would include those from the aromatic protons of the benzothiazole (B30560) ring system and the protons of the glucuronic acid moiety. The coupling patterns and chemical shifts of the anomeric proton of the glucuronide would be particularly important in confirming the β-configuration of the glycosidic bond.
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each carbon atom in the Riluzole and glucuronide portions of the molecule. The chemical shift of the anomeric carbon would further support the stereochemistry of the linkage.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise site of glucuronidation on the Riluzole molecule. For instance, an HMBC correlation between the anomeric proton of the glucuronic acid and the carbon atom of the amino group of Riluzole would definitively prove the N-glucuronide structure.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for the detection, identification, and quantification of drug metabolites in biological matrices.
In the analysis of Riluzole and its metabolites, LC-MS/MS (tandem mass spectrometry) is commonly used. In positive ion mode electrospray ionization (ESI), Riluzole typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 235.0. For this compound, the expected protonated molecule [M+H]⁺ would be observed at an m/z of 411.3.
Fragmentation of this parent ion in the mass spectrometer provides characteristic product ions that are used for structural confirmation and selective quantification. For instance, a common fragmentation pathway for glucuronides is the loss of the glucuronic acid moiety (176 Da), which would result in a product ion corresponding to the protonated Riluzole aglycone at m/z 235.0. This specific transition (m/z 411.3 → 235.0) would be a highly selective marker for the presence of this compound.
Production of Isotopic Standards for Quantitative Research
Isotopically labeled internal standards are the gold standard for accurate quantification of analytes in complex biological samples using mass spectrometry. The production of stable isotope-labeled this compound is crucial for robust pharmacokinetic studies.
The synthesis of such standards can be achieved by incorporating heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. This can be accomplished by using a labeled precursor in the chemical or enzymatic synthesis of the glucuronide. For example, starting with ¹³C- and ¹⁵N-labeled Riluzole would yield the corresponding labeled glucuronide.
The commercial availability of Riluzole-¹³C,¹⁵N₂ Glucuronide confirms that methods for its production have been established. These labeled standards have the same chemical and physical properties as the unlabeled analyte, but a different mass. This allows them to be distinguished in the mass spectrometer, enabling correction for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.
Metabolic Pathways and Enzyme Kinetics of Riluzole N β D Glucuronide Formation
Glucuronidation as a Primary Phase II Biotransformation Pathway
Glucuronidation is a major Phase II metabolic pathway that attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. nih.govwikipedia.org This process is considered a detoxification mechanism that helps eliminate xenobiotics, such as drugs, and endogenous compounds. nih.govijpcbs.com The resulting metabolites, known as glucuronides, are typically more polar than the parent compound and can be more readily eliminated through urine or bile. wikipedia.org For riluzole (B1680632), in vivo studies have confirmed that its metabolic elimination involves glucuronidation, with the formation of riluzole-glucuronide detected in the serum of patients. nih.govamsterdamumc.nl
The enzymatic reaction of glucuronidation is catalyzed by the Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. ijpcbs.comtaylorandfrancis.com Located primarily in the endoplasmic reticulum of liver cells and other tissues, UGTs facilitate the transfer of the glucuronic acid component from the cofactor Uridine diphosphate-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.orgtaylorandfrancis.com This conjugation reaction can occur on various functional groups, including hydroxyl, amine, and carboxyl groups. nih.gov The UGT enzyme family is a key contributor to the metabolism of numerous drugs, second only to the cytochrome P450 system. ebmconsult.com
While direct glucuronidation is a confirmed metabolic route for riluzole, it is considered a relatively minor pathway compared to oxidative metabolism. drugbank.com Research into the specific UGT isoforms responsible for the formation of Riluzole N-β-D-Glucuronide is ongoing. One study investigating the UGT1A1*28 genotype in a large group of patients found no significant association with riluzole serum concentrations, suggesting that UGT1A1 does not highly contribute to the drug's pharmacokinetic variability. nih.govamsterdamumc.nl
However, in vitro inhibition studies have provided clues to other potentially involved isoforms. The glucuronidation of riluzole in human hepatic microsomes was most potently inhibited by propofol, a known substrate for the UGT HP4 isoenzyme, which corresponds to UGT1A9. drugbank.com This finding suggests that UGT1A9 may play a role in the direct N-glucuronidation of riluzole. Further characterization is needed to fully elucidate the specific contributions of various UGT isoforms to this metabolic process.
| Parameter | Pathway | Value |
| Km | Glucuronide Formation | 118 µM |
| Inhibitor | Propofol (UGT1A9 Substrate) | Potent Inhibition |
| Studied Isoform (Genetic) | UGT1A1 | No significant association with pharmacokinetic variability |
This table summarizes key kinetic and enzymatic findings related to the direct glucuronidation of riluzole based on in vitro and clinical studies.
Interplay with Phase I Hydroxylation Pathways
The primary Phase I metabolic reaction for riluzole is N-hydroxylation. drugbank.com This process introduces a hydroxyl group onto the molecule, creating N-hydroxyriluzole. This initial oxidative step is a prerequisite for the formation of certain types of glucuronide conjugates. The resulting hydroxylated metabolite is more polar than the parent riluzole and serves as an active site for subsequent O-glucuronidation.
The N-hydroxylation of riluzole is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govtandfonline.com Specifically, in vitro studies using human hepatic microsomes have identified CYP1A2 as the main enzyme responsible for catalyzing the formation of N-hydroxyriluzole. drugbank.comnih.gov The crucial role of this enzyme is supported by findings that riluzole clearance shows a positive correlation with CYP1A2 activity, as measured by caffeine (B1668208) probe tests. nih.gov While CYP1A2 is the predominant enzyme in the liver, research also indicates that extrahepatic CYP1A1 can contribute to the formation of N-hydroxyriluzole and other hydroxylated derivatives. drugbank.comtandfonline.com
| Enzyme | Location | Primary Metabolic Reaction | Resulting Metabolite |
| CYP1A2 | Hepatic (Liver) | N-hydroxylation | N-hydroxyriluzole |
| CYP1A1 | Extrahepatic | N-hydroxylation, other hydroxylations | N-hydroxyriluzole, other hydroxylated derivatives |
This table outlines the key Cytochrome P450 enzymes involved in the initial Phase I metabolism of riluzole.
Formation of Related Glucuronide Conjugates of Riluzole
The biotransformation of riluzole can lead to more than one type of glucuronide conjugate. The formation of these related conjugates is a direct consequence of the interplay between Phase I and Phase II metabolism.
In addition to the direct N-glucuronidation of the parent riluzole molecule to form this compound, the primary metabolite from the Phase I pathway, N-hydroxyriluzole, can also undergo glucuronidation. This subsequent conjugation occurs at the newly introduced hydroxyl group, resulting in the formation of an O-glucuronide conjugate. In vitro experiments with human CYP1A1 have also generated two other hydroxylated derivatives of riluzole, which are also potential substrates for subsequent glucuronidation reactions. drugbank.com Therefore, the metabolic profile of riluzole includes both the direct N-glucuronide of the parent drug and O-glucuronides of its hydroxylated metabolites.
N-Hydroxyriluzole-O-D-β-Glucuronide and N-Hydroxyriluzole-N-D-β-Glucuronide
Riluzole undergoes initial oxidative metabolism, primarily mediated by cytochrome P450 enzymes, to form hydroxylated intermediates. One such metabolite is N-hydroxyriluzole. Following this Phase I reaction, N-hydroxyriluzole can be further conjugated with glucuronic acid. This conjugation can occur at two primary sites on the N-hydroxyriluzole molecule: the oxygen atom of the hydroxyl group, forming an O-glucuronide (N-Hydroxyriluzole-O-D-β-Glucuronide), or the nitrogen atom, resulting in an N-glucuronide (N-Hydroxyriluzole-N-D-β-Glucuronide).
The formation of these specific glucuronides is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The specific UGT isoforms responsible for the O- and N-glucuronidation of N-hydroxyriluzole have not been extensively detailed in the available scientific literature. However, the formation of both O- and N-glucuronides is a common metabolic route for xenobiotics containing hydroxyl and amine functionalities. hyphadiscovery.comnih.govwikipedia.org The relative amounts of O- versus N-glucuronide formation can depend on the specific UGT isoforms present and the physicochemical properties of the substrate.
Enzyme Kinetic Parameters of this compound Formation (e.g., Km, Vmax)
The efficiency and capacity of the N-glucuronidation of riluzole are characterized by enzyme kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the affinity of the UGT enzyme for riluzole. A lower K_m value suggests a higher affinity. The V_max represents the maximum rate of glucuronide formation when the enzyme is saturated with the substrate.
To illustrate how such data would be presented, the following interactive table provides a hypothetical representation of enzyme kinetic parameters for this compound formation by different UGT isoforms.
Below is an interactive data table. You can sort the columns by clicking on the headers.
| UGT Isoform | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| Hypothetical UGT1A4 | Data not available | Data not available |
| Hypothetical UGT1A9 | Data not available | Data not available |
| Hypothetical UGT2B7 | Data not available | Data not available |
Impact of Genetic Polymorphisms in UGTs on Riluzole N-Glucuronidation Variability
The genes encoding UGT enzymes are known to be polymorphic, which can lead to inter-individual differences in drug metabolism and response. Genetic variations in UGTs can result in enzymes with altered activity, stability, or expression levels, thereby affecting the rate of glucuronidation.
Several studies have investigated the impact of genetic polymorphisms on the metabolism of various drugs. For riluzole, research has specifically looked into the association between the UGT1A1*28 genotype and the drug's pharmacokinetics. However, these studies did not find a significant association, suggesting that this particular polymorphism does not highly contribute to the inter-individual variability in riluzole clearance. nih.govamsterdamumc.nl
Further research is needed to explore the influence of other UGT polymorphisms on the N-glucuronidation of riluzole. Polymorphisms in other UGT isoforms that may be involved in riluzole metabolism could potentially explain some of the observed variability in its pharmacokinetics.
The following table summarizes the findings of a study on the impact of a specific UGT polymorphism on riluzole metabolism.
| UGT Polymorphism | Finding | Reference |
| UGT1A1*28 | Not significantly associated with trough or peak serum concentrations of riluzole. | nih.govamsterdamumc.nl |
In Vitro Models for Studying this compound Metabolism
A variety of in vitro models are utilized to investigate the metabolic pathways and enzyme kinetics of drug glucuronidation. These models provide a controlled environment to study the specific contributions of different enzymes and to characterize the metabolites formed.
Recombinant UGTs : To identify the specific UGT isoforms responsible for riluzole N-glucuronidation, recombinant human UGTs expressed in cell lines (e.g., insect or mammalian cells) are employed. This approach allows for the characterization of the catalytic activity of individual UGT enzymes towards riluzole, helping to pinpoint the key contributors to its metabolism. helsinki.fi
Yeast Microsomes : While less common than HLMs or recombinant systems for mammalian drug metabolism studies, yeast microsomes can also be engineered to express specific human UGT enzymes. This system can be an alternative for producing large quantities of a particular enzyme for detailed kinetic and structural studies. The application of yeast microsomes specifically for studying riluzole glucuronidation has not been extensively documented.
These in vitro models are crucial for elucidating the details of this compound formation and for predicting potential drug-drug interactions and inter-individual variability in its metabolism.
Analytical Methodologies for Quantitation in Biological Matrices
Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays for Riluzole (B1680632) N-β-D-Glucuronide
While High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a well-established technique for the parent drug, Riluzole, its application for the direct measurement of the highly polar N-β-D-Glucuronide metabolite is less common. The development of such an assay would typically involve:
Chromatographic Separation: A reversed-phase column (e.g., C18) would be employed to separate the polar glucuronide from less polar compounds. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure adequate retention and sharp peak shapes.
Detection: UV detection, while straightforward, may lack the required sensitivity and selectivity for the low concentrations of metabolites typically found in biological samples. The chromophore of Riluzole N-β-D-Glucuronide is the same as the parent compound, making specific detection challenging without complete chromatographic separation.
Due to these limitations, direct quantification of glucuronide metabolites in biological matrices often relies on more advanced detection systems.
Advancements in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred methodology for the sensitive and selective quantification of this compound. researchgate.net This technique combines the powerful separation capabilities of LC with the precise detection and structural confirmation provided by tandem mass spectrometry.
The direct measurement of the intact glucuronide is achieved using the Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity. researchgate.netrsc.org In this mode, a specific precursor ion (the charged glucuronide molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This specific precursor-to-product ion transition is unique to the analyte, minimizing interference from other components in the matrix. rsc.org This approach provides significant benefits, including faster sample preparation and improved accuracy and precision compared to indirect methods. researchgate.net
Optimization of Sample Preparation Techniques
Effective sample preparation is critical for removing interferences and concentrating the analyte before instrumental analysis. The high polarity of glucuronides influences the choice of extraction technique. researchgate.net
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. scilit.com It involves adding a solvent such as acetonitrile, which denatures and precipitates proteins. While simple, PPT offers minimal cleanup and may result in significant matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte. rsc.orgscilit.com
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. However, the high water solubility of this compound makes its extraction into non-polar organic solvents inefficient. researchgate.net More polar solvents or adjustments to sample pH may be required to achieve adequate recovery.
Solid-Phase Extraction (SPE): SPE is often considered the gold standard for sample cleanup in bioanalysis, offering superior removal of interferences compared to PPT and LLE. nih.gov A mixed-mode or polymeric sorbent can be used to retain the analyte while salts, phospholipids, and other matrix components are washed away. The analyte is then eluted with a small volume of solvent, providing a clean and concentrated extract for LC-MS/MS analysis.
An alternative, indirect approach involves the enzymatic hydrolysis of the glucuronide conjugate back to its parent aglycone (Riluzole) using β-glucuronidase enzymes. sigmaaldrich.comnih.gov The resulting Riluzole is then quantified. This method can be effective but is dependent on the efficiency and completeness of the enzymatic reaction, which can be influenced by factors in the urine matrix. scispace.comnih.gov
Robustness and Reliability Assessments of Analytical Methods
The validation of any analytical method is essential to ensure its reliability and reproducibility. This process involves assessing several key performance characteristics according to regulatory guidelines.
A calibration curve is used to determine the concentration of an analyte in an unknown sample. scispace.com It is constructed by analyzing a series of standards with known concentrations and plotting the instrument response against the concentration. For LC-MS/MS methods, a linear relationship is typically observed over a specific concentration range. A weighted linear regression (e.g., 1/x²) is often applied to ensure accuracy across the entire range, particularly at the lower concentrations. researchgate.net An acceptable calibration curve should have a correlation coefficient (r²) of 0.99 or greater. rsc.org
Table 1: Example Linearity and Calibration Curve Characteristics for a Bioanalytical Method
| Parameter | Typical Value/Range |
|---|---|
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Weighted Linear Least Squares (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Note: Data are representative of typical performance for sensitive LC-MS/MS assays used for pharmaceutical compounds and their metabolites. rsc.orgresearchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The LOQ is a critical parameter as it defines the lower end of the reportable range for the assay. For metabolites like this compound, a low LOQ is necessary to accurately characterize its concentration profile over time. Sensitive LC-MS/MS methods can achieve LOQs in the sub-ng/mL range. researchgate.net
Table 2: Typical Limits of Detection and Quantitation
| Parameter | Typical Value |
|---|---|
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
Note: Values are illustrative based on high-sensitivity LC-MS/MS methods for related compounds in biological matrices. researchgate.netfda.gov
Accuracy refers to the closeness of a measured value to the true value, expressed as percent relative error (%RE). Precision describes the variability of repeated measurements, expressed as the coefficient of variation (%CV). These parameters are assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations multiple times within the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the acceptance criteria are typically an accuracy within ±15% (±20% at the LLOQ) and a precision of ≤15% (≤20% at the LLOQ). nih.gov
Table 3: Example Intra-day and Inter-day Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|
| Low (e.g., 1.5) | ≤ 5.7% | -1.6% to +5.3% | ≤ 5.3% | -2.9% to +4.9% |
| Medium (e.g., 250) | ≤ 2.2% | -0.8% to +1.3% | ≤ 4.1% | -1.2% to +1.1% |
| High (e.g., 375) | ≤ 3.1% | -1.4% to +1.4% | ≤ 4.9% | -0.3% to +1.4% |
Note: Data are representative of validated LC-MS/MS methods for Riluzole and similar analytes, demonstrating typical performance against regulatory acceptance criteria. researchgate.netfda.gov
Selectivity and Interference Evaluation
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest, in this case, this compound, in the presence of other components in the biological sample. These potentially interfering substances can include endogenous matrix components, other metabolites of the parent drug, and co-administered medications.
The evaluation of selectivity is a critical component of bioanalytical method validation, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA). For an LC-MS/MS method, selectivity is typically assessed by analyzing blank matrix samples from multiple individual sources (e.g., at least six different lots of plasma) to investigate the presence of interfering peaks at the retention time of the analyte and the internal standard (IS). The response of any interfering peak in the blank matrix should not exceed 20% of the response of the lower limit of quantification (LLOQ) for the analyte and 5% for the IS.
In the context of this compound, a selective method would need to demonstrate no significant interference from the parent drug, Riluzole, or other known metabolites. This is particularly important given that the glucuronide is a direct and major metabolite. Chromatographic separation must be optimized to resolve this compound from these related substances. The use of a stable isotope-labeled internal standard of this compound would be the ideal approach to compensate for any potential matrix effects and ensure the highest degree of accuracy and precision.
Table 1: Representative Selectivity Data for a Hypothetical this compound Assay This table is illustrative and based on typical acceptance criteria for bioanalytical method validation.
| Biological Matrix Lot | Analyte Response at RT of this compound (% of LLOQ Response) | Analyte Response at RT of Internal Standard (% of IS Response) |
|---|---|---|
| Plasma Lot 1 | < 20% | < 5% |
| Plasma Lot 2 | < 20% | < 5% |
| Plasma Lot 3 | < 20% | < 5% |
| Plasma Lot 4 | < 20% | < 5% |
| Plasma Lot 5 | < 20% | < 5% |
Stability of this compound in Biological Samples
Key stability assessments include:
Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. Typically, quality control (QC) samples at low and high concentrations are subjected to at least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the time samples may be left on a laboratory bench during processing.
Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended period, which should cover the expected duration of sample storage in a preclinical or clinical study.
Post-Preparative Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) prior to injection into the analytical instrument.
For glucuronide metabolites, there is a potential for enzymatic degradation by β-glucuronidases present in the biological matrix or for hydrolysis under certain pH and temperature conditions. Therefore, it is crucial to establish the stability of this compound under these various conditions to ensure the integrity of the samples.
Table 2: Representative Stability Data for a Hypothetical this compound Assay in Rat Plasma This table is illustrative and based on typical acceptance criteria for bioanalytical method validation. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
| Stability Condition | QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Freeze-Thaw Stability (3 cycles) | Low | 50 | 48.5 | 97.0 |
| High | 500 | 510.2 | 102.0 | |
| Bench-Top Stability (4 hours) | Low | 50 | 49.1 | 98.2 |
| High | 500 | 495.5 | 99.1 | |
| Long-Term Stability (-70°C, 90 days) | Low | 50 | 51.5 | 103.0 |
Application of Analytical Methods in Preclinical Pharmacokinetic Studies
In a typical preclinical pharmacokinetic study, the parent drug, Riluzole, is administered to the animal species, and blood samples are collected at various time points. The validated analytical method is then used to measure the concentrations of both Riluzole and this compound in the plasma samples. The resulting concentration-time data can be used to determine key pharmacokinetic parameters for both the parent drug and the metabolite.
Table 3: Hypothetical Pharmacokinetic Parameters of Riluzole and this compound Following Oral Administration of Riluzole to Rats This table is for illustrative purposes to demonstrate how data from a preclinical pharmacokinetic study would be presented.
| Parameter | Riluzole | This compound |
|---|---|---|
| Cmax (ng/mL) | 850 | 320 |
| Tmax (hr) | 1.0 | 2.5 |
| AUC(0-t) (ng*hr/mL) | 4500 | 2800 |
Pharmacokinetics and Disposition of Riluzole N β D Glucuronide in Preclinical Models
Absorption and Systemic Exposure in Preclinical Animal Models
Direct pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) for Riluzole (B1680632) N-β-D-Glucuronide in preclinical models are not well-documented. Systemic exposure to this metabolite is a direct consequence of the absorption and subsequent metabolism of the parent drug, Riluzole. After oral administration in preclinical species, Riluzole is absorbed and then undergoes extensive first-pass metabolism in the liver. This metabolism involves cytochrome P450 (CYP) enzymes, primarily CYP1A2, followed by conjugation with glucuronic acid to form Riluzole N-β-D-Glucuronide. The systemic exposure of the glucuronide metabolite is therefore dependent on the rate of Riluzole absorption and the activity of both CYP1A2 and the UDP-glucuronosyltransferase (UGT) enzymes responsible for its formation.
Distribution Patterns in Tissues and Organs (e.g., brain, liver, kidney)
There is a notable absence of studies detailing the specific tissue distribution of this compound in preclinical models. For the parent compound, Riluzole, studies in rodents have demonstrated that it distributes extensively into tissues, including the central nervous system. nih.gov For instance, research in rats with spinal cord injuries showed that Riluzole concentrations in the spinal cord were substantially higher than in plasma, with a concentration ratio of approximately 6:1. nih.gov Similarly, in mice, the brain-to-plasma AUC ratio for Riluzole has been reported to be around 2.4. ualberta.caresearchgate.net
Glucuronidation generally increases the polarity and water solubility of a compound, which often limits its ability to cross cellular membranes, including the blood-brain barrier. While this suggests that the distribution of this compound into the brain would be significantly lower than that of Riluzole, specific preclinical data to confirm this hypothesis is not available. Distribution to organs of metabolism and excretion, such as the liver and kidneys, is expected.
Excretion Pathways and Clearance Mechanisms in Preclinical Models (e.g., renal and fecal elimination)
The primary route of elimination for Riluzole and its metabolites is through the kidneys. nih.gov After Riluzole is metabolized into its glucuronide conjugates, these more water-soluble compounds are efficiently cleared from the bloodstream by the kidneys and excreted in the urine. While it is known that glucuronides constitute the vast majority of Riluzole metabolites found in urine in human studies, specific preclinical studies quantifying the percentage of this compound eliminated via renal and fecal pathways in animal models have not been identified. Biliary excretion into the feces is a possible, though likely minor, pathway for this metabolite.
Relationship Between Parent Compound Riluzole and Metabolite Concentrations in Biological Fluids from Preclinical Studies
A direct quantitative relationship between the concentrations of Riluzole and this compound in the plasma or other biological fluids of preclinical models has not been established in the available literature. In clinical studies involving patients with amyotrophic lateral sclerosis (ALS), a positive association between the serum concentrations of Riluzole and its glucuronide metabolite has been observed. nih.govamsterdamumc.nl This suggests that higher concentrations of the parent drug lead to higher concentrations of the metabolite. It is reasonable to assume a similar relationship exists in preclinical species, but dedicated pharmacokinetic studies in animals are needed to confirm and quantify this correlation.
Influence of Drug-Drug Interactions on this compound Pharmacokinetics in Preclinical Studies
Research on drug-drug interactions has predominantly focused on the parent drug, Riluzole, particularly its metabolism by CYP enzymes. The formation of this compound is dependent on the activity of UGT enzymes. Therefore, co-administration of drugs that are potent inhibitors or inducers of relevant UGT isoforms could theoretically alter the pharmacokinetics of the glucuronide metabolite.
For example, known UGT inhibitors could decrease the formation of this compound, leading to lower plasma concentrations of the metabolite and potentially higher concentrations of the parent drug. Conversely, UGT inducers could increase its formation. However, specific in vivo preclinical studies demonstrating such interactions for this compound are lacking. Preclinical research has shown that P-glycoprotein (P-gp) inhibitors, such as high-dose minocycline, can increase the brain penetration of Riluzole in mice, but this affects the disposition of the parent compound rather than the formation of its glucuronide metabolite. ualberta.calau.edu.lb
Inter-Individual Pharmacokinetic Variability of the Metabolite in Preclinical Animal Models
Significant inter-individual variability has been reported for the pharmacokinetics of the parent compound, Riluzole, in both preclinical and clinical settings. nih.govchdr.nlnih.gov This variability is often attributed to differences in the activity of CYP1A2 enzymes. nih.gov The contribution of the glucuronidation step to this variability appears to be less significant, as suggested by a clinical study which found that the UGT1A1*28 genotype was not associated with Riluzole concentrations. nih.govamsterdamumc.nl There is no available data from preclinical studies that specifically investigates the inter-individual pharmacokinetic variability of the this compound metabolite itself. Such variability could be influenced by genetic polymorphisms in UGT enzymes, age, and sex, which are known to affect drug metabolism across different animal strains and species.
Biological Activity and Mechanistic Investigations of Riluzole N β D Glucuronide
Assessment of Intrinsic Pharmacological Activity in In Vitro Systems (e.g., receptor binding, enzyme inhibition)
The intrinsic pharmacological activity of Riluzole (B1680632) N-β-D-Glucuronide has been a subject of consideration, although detailed in vitro studies are limited. Generally, the glucuronide conjugates of Riluzole are considered to be inactive. nih.gov However, some reports suggest that certain metabolites of Riluzole may exhibit pharmacological activity in in vitro assays, though the specific contributions of Riluzole N-β-D-Glucuronide are not clearly defined. apotex.comsanofi.commedsinfo.com.au
The primary mechanism of action of the parent drug, Riluzole, involves the modulation of glutamate (B1630785) neurotransmission and the inactivation of voltage-dependent sodium channels. drugcentral.orgbiosynth.com In vitro studies on Riluzole have shown its ability to protect cultured rat motor neurons from the excitotoxic effects of glutamic acid. fda.gov However, specific receptor binding and enzyme inhibition assays for this compound are not extensively reported in the scientific literature. It is known that the primary active metabolite of Riluzole, N-hydroxy-riluzole, undergoes rapid glucuronoconjugation to form O- and N-glucuronides. europa.eu While N-hydroxy-riluzole has shown clastogenic activity in some in vitro assays, the subsequent glucuronidation is believed to be a detoxification pathway. apotex.com
Table 1: Summary of In Vitro Activity Assessment for Riluzole and its Metabolites
| Compound | Target/Assay | Finding | Citation |
| Riluzole | Glutamate Release | Inhibitory effect | drugcentral.org |
| Riluzole | Voltage-Dependent Sodium Channels | Inactivation | drugcentral.org |
| Riluzole | Cultured Rat Motor Neurons (Glutamate-induced excitotoxicity) | Protective effect | fda.gov |
| N-hydroxy-riluzole | In vitro mouse lymphoma tk assay | Positive for clastogenicity | apotex.com |
| N-hydroxy-riluzole | In vitro micronucleus assay (mouse lymphoma cell line) | Positive for clastogenicity | apotex.com |
| Riluzole Glucuronide Conjugates | General Pharmacological Activity | Generally considered inactive | nih.gov |
Exploration of Potential Modulatory Effects on Cellular Pathways
The exploration of the modulatory effects of this compound on cellular pathways is an area that warrants further investigation. The parent compound, Riluzole, is known to influence several cellular pathways, primarily through its interaction with the glutamatergic system. It has been shown to enhance the activity of glutamate transporters, thereby increasing the uptake of glutamate from the synaptic cleft. nih.gov Additionally, Riluzole can modulate intracellular signaling events that follow the binding of neurotransmitters to excitatory amino acid receptors. drugcentral.org
Given that this compound is a major metabolite, its potential to interact with or modulate these or other cellular pathways cannot be entirely dismissed without direct experimental evidence. However, current literature does not provide specific data on the effects of this compound on cellular signaling cascades. The general consensus remains that glucuronidation is a terminal step in the metabolism of Riluzole, leading to compounds with significantly reduced or no biological activity.
Role of this compound as a Biomarker of Riluzole Exposure and Metabolism
This compound serves as a significant biomarker for assessing the exposure and metabolism of its parent compound, Riluzole. Following administration, Riluzole is metabolized, and the resulting glucuronide conjugates are the primary forms excreted in the urine. medsinfo.com.aufda.gov Studies have confirmed the presence of Riluzole-glucuronide in the serum of patients with ALS who are taking Riluzole. nih.gov
A key finding is the positive association between the concentrations of Riluzole-glucuronide and Riluzole in the serum. nih.gov This correlation suggests that the measurement of this compound can provide a reliable indication of the extent of Riluzole metabolism in an individual. This is particularly relevant given the large inter-individual variability observed in the clearance and serum concentrations of Riluzole. nih.gov While the formation of Riluzole-glucuronide is a major metabolic pathway, studies have indicated that it may not be the primary contributor to this pharmacokinetic variability. nih.gov Nevertheless, monitoring the levels of this compound can be a valuable tool in pharmacokinetic studies and for understanding the metabolic profile of Riluzole in different patient populations. One study identified both Riluzole and its metabolite, hydroxyriluzole glucuronide, in the plasma of a specific subclass of ALS patients. biorxiv.org
Table 2: this compound as a Biomarker
| Study Population | Sample Type | Key Finding | Citation |
| Amyotrophic Lateral Sclerosis (ALS) Patients (n=14) | Serum | Formation of Riluzole-glucuronide confirmed. | nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) Patients (n=14) | Serum | Positive association between Riluzole-glucuronide and Riluzole concentrations. | nih.gov |
| Healthy Male Volunteers (n=6) | Urine | Glucuronides accounted for over 85% of the metabolites. | fda.gov |
| Subclass of ALS Patients | Plasma | Riluzole and its primary metabolite, hydroxyriluzole glucuronide, were identified. | biorxiv.org |
Research Models and Methodologies Employed for Riluzole N β D Glucuronide Studies
In Vitro Experimental Models
In vitro, or "test-tube," experiments provide a controlled environment to investigate specific biochemical processes without the complexities of a whole organism. These models are fundamental for studying the formation and transport of Riluzole (B1680632) N-β-D-Glucuronide.
Human liver subcellular fractions are primary tools for metabolism studies. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of phase I (Cytochrome P450) and phase II (UDP-glucuronosyltransferases, or UGTs) enzymes. The S9 fraction is a supernatant from centrifuged liver homogenate that contains both microsomes and the cytosolic fraction, thereby housing a broader range of phase I and phase II enzymes.
Incubation of radiolabeled Riluzole with human hepatic microsomes in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA), results in the formation of a glucuronide conjugate. This direct glucuronidation pathway is a key area of study. The S9 fraction is also employed as it contains both microsomal UGTs and cytosolic enzymes, offering a more complete picture of hepatic metabolism. One study identified the formation of an unidentified glucuroconjugate when [14C]riluzole was incubated with human hepatic microsomes and UDPGA cofactors.
| Parameter | Value | Methodology |
|---|---|---|
| Apparent Km | 118 µM | In vitro incubation of [14C]riluzole with human hepatic microsomes and UDPGA. |
To identify the specific UGT isoforms responsible for the N-glucuronidation of Riluzole, researchers utilize recombinant enzyme systems. In this approach, DNA for a single human UGT enzyme is expressed in a host cell line (e.g., insect cells or bacteria), which then produces a high concentration of that specific active enzyme.
By incubating Riluzole with a panel of these individual recombinant UGT isoforms, scientists can determine which enzymes catalyze the formation of Riluzole N-β-D-Glucuronide. Inhibition studies using human liver microsomes also provide clues; for instance, Riluzole glucuronidation is potently inhibited by propofol, a known substrate for the UGT1A9 isoform, suggesting its involvement. While direct oxidative metabolism of Riluzole is primarily handled by CYP1A2, direct glucuronidation represents a distinct and significant metabolic route.
| UGT Isoform | Evidence | Model |
|---|---|---|
| UGT HP4 (UGT1A9) | Potent inhibition of Riluzole glucuronidation by the UGT1A9 substrate, propofol. | Human Hepatic Microsomes |
| UGT1A8/9 | Assigned as contributing 10% to Riluzole metabolism in a pharmacokinetic model. | Physiologically Based Pharmacokinetic (PBPK) Model |
Understanding how this compound moves into and out of cells is critical for determining its disposition. Glucuronide conjugates are often substrates for ATP-binding cassette (ABC) efflux transporters. frontiersin.org The parent drug, Riluzole, is a known substrate for P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). researchgate.netnih.gov
Research models to study this transport include cell lines that overexpress specific transporters, such as the human placental choriocarcinoma cell line (BeWo), which expresses BCRP. nih.gov By comparing the uptake and efflux of the compound in these cells with and without specific transporter inhibitors, researchers can identify which proteins are responsible for its transport. nih.gov While studies have focused on the parent drug, these same cellular models are the standard methodology for investigating the transport of its glucuronide metabolites.
In Vivo Animal Models for Metabolic and Disposition Research
In vivo animal models are indispensable for understanding the complete pharmacokinetic profile of a drug and its metabolites in a living system. Various animal species have been used to study the metabolism and disposition of Riluzole, which includes the formation and excretion of this compound.
Studies in beagle dogs and various mouse strains, including CF1 mice and transgenic models of amyotrophic lateral sclerosis (ALS), have been conducted. frontiersin.orgnih.gov Following administration of Riluzole, blood, urine, and tissue samples are collected over time to measure the concentrations of the parent drug and its metabolites. This data allows for the calculation of key pharmacokinetic parameters and provides a comprehensive view of the drug's absorption, distribution, metabolism, and excretion (ADME). The formation of riluzole-glucuronide has been confirmed in the serum of human patients, underscoring the clinical relevance of this metabolic pathway. nih.gov
| Animal Model | Key Findings/Application |
|---|---|
| Beagle Dogs | Evaluated oral dose pharmacokinetics; determined a shorter half-life compared to humans. frontiersin.org |
| CF1 Mice | Studied plasma and brain pharmacokinetics and the role of efflux transporters. nih.gov |
| mdr1a (-/-) Mice | Knockout model used to confirm the role of P-glycoprotein in Riluzole transport across the blood-brain barrier. nih.gov |
| Transgenic ALS Mice (e.g., SOD1-G93A) | Used to assess the efficacy and disposition of Riluzole in a disease-specific context. nih.gov |
Computational and In Silico Approaches for Predicting Metabolism and Disposition
Computational, or in silico, models use computer simulations to predict the metabolic fate of drugs. These approaches can guide in vitro and in vivo experiments, saving time and resources.
Other in silico tools can predict which UGT isoforms are most likely to metabolize a compound based on its chemical structure. These predictions, combined with molecular docking simulations that model the interaction between Riluzole and the active site of UGT enzymes, help to prioritize which isoforms to investigate using recombinant enzyme systems.
Future Research Directions and Translational Perspectives for Riluzole N β D Glucuronide
Further Elucidation of Minor Metabolic Pathways and Novel Glucuronide Conjugates
Riluzole (B1680632) is subject to extensive hepatic metabolism through two primary pathways: cytochrome P450-dependent hydroxylation and direct glucuronidation. drugbank.com The main isozyme involved in its initial oxidative metabolism is CYP1A2, leading to the formation of N-hydroxyriluzole. fda.govfda.gov This is followed by conjugation reactions. While Riluzole N-β-D-Glucuronide is a major metabolite formed through direct conjugation, the complete metabolic profile of Riluzole is complex, involving at least six major metabolites and several minor ones that have not all been fully identified. drugbank.comfda.gov
Future research should focus on identifying these uncharacterized minor metabolites. It is known that after oxidation, both O-glucuronides and N-glucuronides are formed. fda.govfda.gov Specific novel conjugates that warrant further investigation include N-OH-riluzole-O-glucuronide and riluzole amine N-glucuronide. google.com The formation of N-glucuronides can occur at various sites on a molecule, including pyrazole, pyridine, and imidazole moieties, often catalyzed by specific UGT enzymes like UGT1A4 and UGT2B10. hyphadiscovery.comhelsinki.fi Elucidating the full range of these minor glucuronide conjugates and the specific UGT isoforms responsible is crucial for a complete understanding of Riluzole's biotransformation.
Table 1: Known Metabolic Pathways of Riluzole
| Metabolic Pathway | Enzymes Involved | Resulting Metabolites | Significance |
|---|---|---|---|
| Oxidation (Hydroxylation) | CYP1A2 (major), CYP2D6, CYP2C19, CYP3A4, CYP2E1 (minor) | N-hydroxyriluzole, 4-hydroxy-riluzole, 5-hydroxy-riluzole, 7-hydroxy-riluzole | Primary Phase I metabolism, creating sites for subsequent conjugation. fda.govnih.gov |
| Direct Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound | Major Phase II metabolic pathway for elimination. nih.gov |
| Conjugation of Oxidative Metabolites | UGTs | O-glucuronides and N-glucuronides (e.g., N-OH-riluzole-O-glucuronide) | Accounts for over 85% of metabolites found in urine. fda.govfda.gov |
Investigation of Glucuronide Deconjugation and Enterohepatic Recirculation in Preclinical Models
Glucuronide conjugates, such as this compound, are typically more water-soluble and are excreted via urine or bile. sigmaaldrich.comtaylorandfrancis.com However, glucuronides excreted in bile can be subject to deconjugation in the gastrointestinal tract by bacterial β-glucuronidases. sigmaaldrich.comcovachem.com This enzymatic hydrolysis cleaves the glucuronic acid moiety, regenerating the parent drug (Riluzole), which can then be reabsorbed into systemic circulation. This process is known as enterohepatic recirculation.
The extent to which this compound undergoes deconjugation and enterohepatic recirculation has not been extensively studied. Preclinical models are essential to investigate this phenomenon. Such studies would help determine if this recirculation contributes to the prolonged elimination half-life of Riluzole (approximately 12 hours) and the high inter-individual variability in its plasma concentrations. fda.govfda.gov Understanding this process is critical for developing more accurate pharmacokinetic models of the drug.
Development of Advanced Bioanalytical Techniques for Comprehensive Metabolite Profiling
A comprehensive characterization of all Riluzole metabolites, including various glucuronide conjugates, requires sophisticated bioanalytical methods. nih.gov The detection, identification, and quantification of drug metabolites are fundamental to modern drug development. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), has become the primary technology for these analyses due to its high sensitivity and specificity. researchgate.netresearchgate.net The evolution of these techniques, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRAMS), offers improved chromatographic resolution, reduced run times, and enhanced sensitivity for metabolite profiling. researchgate.netcriver.com
Future efforts should focus on applying these state-of-the-art techniques to create a complete metabolite map of Riluzole. This would involve analyzing biological matrices from preclinical and clinical studies to identify and quantify not only the major metabolites like this compound but also the full spectrum of minor conjugates. creative-biolabs.com
Table 2: Advanced Bioanalytical Techniques for Metabolite Profiling
| Technique | Abbreviation | Application in Riluzole Metabolite Profiling |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation of Riluzole and its metabolites from biological matrices. criver.com |
| Ultra-Performance Liquid Chromatography | UPLC | Offers higher resolution and faster analysis times compared to HPLC for complex metabolite mixtures. researchgate.net |
| Tandem Mass Spectrometry | MS/MS | Provides structural information for the identification and sensitive quantification of metabolites. researchgate.net |
| High-Resolution Accurate Mass Spectrometry | HRAMS | Enables the identification of unknown metabolites by providing highly accurate mass measurements. nih.govcriver.com |
Contribution of this compound to Overall Riluzole Pharmacokinetic Variability
Riluzole exhibits significant inter-individual variability in its clearance and serum concentrations. nih.govnih.gov This variability is a critical factor, as optimizing individual exposure could potentially improve therapeutic outcomes. nih.gov While differences in the activity of the CYP1A2 enzyme are thought to be a major contributor, the role of glucuronidation in this variability is also an area of interest. nih.govresearchgate.net
In vivo studies in patients with amyotrophic lateral sclerosis (ALS) have confirmed that glucuronidation is a major metabolic elimination pathway for Riluzole. nih.gov In one study, Riluzole-glucuronide concentrations were found to be positively associated with the concentrations of the parent drug. nih.gov However, this research also suggested that glucuronidation does not appear to be a high-contributing factor to the drug's inter-individual pharmacokinetic variability. nih.gov For instance, variations in the UGT1A1*28 genotype were not associated with different trough or peak serum concentrations of Riluzole. nih.gov Despite this, given the known variability in the expression and activity of various UGT enzymes among individuals, further investigation into the role of specific UGT isoforms in Riluzole glucuronidation is warranted. vu.nl
Exploration of Glucuronide Formation as a Determinant of Parent Drug Efficacy and Inter-individual Differences in Preclinical Settings
The formation of this compound is a key step in the elimination of Riluzole. The rate and extent of this conjugation can influence the bioavailability and systemic exposure of the parent drug. nih.gov Since Riluzole's therapeutic effects are attributed to the parent compound, factors that alter its metabolism, including glucuronidation, could impact its efficacy. nih.gov
Preclinical models have been instrumental in demonstrating Riluzole's neuroprotective effects. In a transgenic mouse model of familial ALS, Riluzole was shown to preserve motor function. nih.gov Other preclinical studies in models of spinal cord injury have also shown that Riluzole improves locomotor scores and gait function. nih.gov The significant first-pass metabolism of Riluzole, which includes glucuronidation, results in an average oral bioavailability of about 60%. fda.gov Inter-individual differences in the activity of metabolizing enzymes, including UGTs, could lead to different levels of parent drug exposure in preclinical subjects, potentially affecting the observed efficacy. nih.gov
Future preclinical research should aim to correlate the extent of glucuronide formation with therapeutic outcomes in these models. Such studies could help to explain inter-individual differences in response to Riluzole treatment and provide a basis for exploring strategies to optimize drug exposure and efficacy. neurofit.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for the structural identification of Riluzole N-β-D-Glucuronide in biological matrices?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. For NMR, compare chemical shifts of the parent compound (Riluzole) with the glucuronide conjugate, focusing on glycosidic linkage confirmation (e.g., β-D-configuration via anomeric proton signals at δ ~5.0–5.5 ppm) . HR-MS should confirm the molecular ion ([M-H]⁻) with a mass increase of 176 Da (glucuronic acid moiety). Cross-reference spectral libraries of analogous glucuronides (e.g., Cotinine N-β-D-Glucuronide) for validation .
Q. How can researchers quantify this compound in pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated internal standards (e.g., Cotinine-d3 N-β-D-Glucuronide) to correct for matrix effects and ion suppression . Optimize chromatographic separation with C18 columns and mobile phases containing ammonium formate/acetic acid to enhance ionization efficiency. Validate the method per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. What are the key considerations for synthesizing this compound in vitro?
- Methodological Answer : Employ human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A4 or UGT2B7, common for amine glucuronidation). Incubate Riluzole with uridine 5′-diphosphoglucuronic acid (UDPGA) at 37°C, pH 7.4, and monitor reaction kinetics via LC-MS. Include controls without UDPGA to rule out non-enzymatic conjugation .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound quantification between LC-MS and enzymatic hydrolysis assays?
- Methodological Answer : Discrepancies may arise from incomplete hydrolysis or matrix interference. Validate hydrolysis efficiency using β-glucuronidase (e.g., from E. coli) with spiked recovery experiments. Compare pre- and post-hydrolysis LC-MS results to ensure >95% conversion. Cross-validate with orthogonal methods like immunoassays or capillary electrophoresis .
Q. What experimental strategies optimize the stability of this compound in long-term storage?
- Methodological Answer : Stabilize the compound by storing at -80°C in amber vials under inert gas (N₂/Ar). Avoid freeze-thaw cycles. Add antioxidants (e.g., ascorbic acid) to prevent oxidation, and use phosphate-buffered saline (pH 6.8) to minimize hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways .
Q. How do researchers differentiate phase II metabolic pathways of Riluzole in heterogeneous cell models?
- Methodological Answer : Use CRISPR-edited cell lines (e.g., UGT-knockout HepG2) to isolate glucuronidation from sulfation or methylation. Co-incubate with selective inhibitors (e.g., borneol for UGTs) and quantify metabolites via LC-HRMS. Compare metabolic profiles across species (human vs. rodent microsomes) to identify interspecies variability .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Decontaminate spills with 70% ethanol/10% SDS. Dispose of waste via certified biohazard contractors. Document Material Safety Data Sheets (MSDS) for glucuronide-specific hazards (e.g., irritant potential) .
Data Interpretation and Validation
Q. How can computational models predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling software (e.g., GastroPlus™) with input parameters like logP (partition coefficient), plasma protein binding, and renal clearance. Validate predictions against in vivo data from rodent studies. Incorporate enzyme kinetics (Km, Vmax) from HLM assays to refine hepatic clearance estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
